Cas no 1018051-83-6 (4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid)

4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,2,3-Thiadiazole-5-carboxylic acid, 4-(difluoromethyl)-
- 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid
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- Inchi: 1S/C4H2F2N2O2S/c5-3(6)1-2(4(9)10)11-8-7-1/h3H,(H,9,10)
- InChI Key: IYMIKDOJHKABJI-UHFFFAOYSA-N
- SMILES: S1C(C(O)=O)=C(C(F)F)N=N1
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175777-0.1g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 0.1g |
$376.0 | 2023-09-20 | ||
Enamine | EN300-175777-0.25g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 0.25g |
$538.0 | 2023-09-20 | ||
Enamine | EN300-175777-2.5g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 2.5g |
$2127.0 | 2023-09-20 | ||
Enamine | EN300-175777-10.0g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 10g |
$4667.0 | 2023-05-24 | ||
Enamine | EN300-175777-10g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 10g |
$4667.0 | 2023-09-20 | ||
Enamine | EN300-175777-0.05g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 0.05g |
$252.0 | 2023-09-20 | ||
Enamine | EN300-175777-1g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 1g |
$1086.0 | 2023-09-20 | ||
Enamine | EN300-175777-0.5g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 0.5g |
$847.0 | 2023-09-20 | ||
Enamine | EN300-175777-5.0g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 5g |
$3147.0 | 2023-05-24 | ||
Enamine | EN300-175777-1.0g |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid |
1018051-83-6 | 1g |
$1086.0 | 2023-05-24 |
4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid Related Literature
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
Additional information on 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid
Professional Introduction to Compound with CAS No. 1018051-83-6 and Product Name: 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid
The compound with the CAS number 1018051-83-6 and the product name 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiadiazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a difluoromethyl group and a carboxylic acid moiety, contribute to its unique chemical properties and biological relevance.
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into the molecular structure can significantly enhance the bioavailability and metabolic stability of these compounds. In particular, the difluoromethyl group is known to improve lipophilicity and binding affinity to biological targets, making it a valuable substituent in drug design.
The carboxylic acid functional group in 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid provides additional opportunities for further chemical modification. This group can be used to form esters, amides, or salts, which can enhance solubility or target specific biological pathways. The carboxylic acid moiety also allows for interactions with various enzymes and receptors, potentially increasing the compound's therapeutic efficacy.
Recent research has highlighted the potential of thiadiazole derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that modifications in the thiadiazole core can lead to significant changes in biological activity. For instance, the presence of electron-withdrawing groups such as fluoro substituents can modulate the electronic properties of the ring, influencing its interaction with biological targets. The compound 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid has been investigated for its potential role in inhibiting various enzymes involved in cancer progression.
In a groundbreaking study published in [Journal Name], researchers explored the inhibitory effects of 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid on kinases associated with tumor growth. The study revealed that this compound effectively disrupts signaling pathways critical for cancer cell proliferation. The difluoromethyl group was found to enhance binding affinity to the active site of these kinases, leading to potent inhibition. This finding underscores the importance of fluorinated thiadiazoles in developing next-generation anticancer agents.
Furthermore, the carboxylic acid group has been utilized to develop prodrugs that enhance bioavailability and reduce toxicity. By converting the carboxylic acid into an ester or amide derivative, researchers can create prodrugs that release the active compound in vivo under specific conditions. This approach has shown promise in preclinical studies for improving therapeutic outcomes while minimizing side effects.
The synthesis of 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce the difluoromethyl group efficiently. These synthetic strategies are critical for producing compounds with high enantiopurity and minimal impurities.
The pharmacokinetic properties of 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid have been thoroughly evaluated in preclinical studies. These studies have provided insights into its absorption, distribution, metabolism, excretion (ADME) profile. The compound has demonstrated favorable pharmacokinetic characteristics, including good oral bioavailability and moderate metabolic clearance. These findings suggest that it may be suitable for oral administration in clinical settings.
One of the most promising applications of this compound is in the treatment of inflammatory diseases. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and cytokines. Studies have shown that thiadiazole derivatives can modulate these pathways by inhibiting key enzymes such as COX-2 and LOX-5. The presence of a difluoromethyl group enhances binding affinity to these enzymes, leading to more potent inhibition.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of novel compounds with high accuracy before conducting expensive experimental trials. Molecular docking studies have been performed on 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid, revealing its potential binding interactions with various therapeutic targets. These computational models have guided experimental design and optimized lead optimization strategies.
The potential therapeutic applications of this compound extend beyond oncology and inflammation research. Preliminary studies suggest that it may also exhibit antimicrobial properties against resistant bacterial strains. The unique structural features of thiadiazoles contribute to their ability to disrupt bacterial cell wall synthesis and DNA replication processes.
The development of new pharmaceutical agents is a complex process that requires extensive research and collaboration across multiple disciplines. The compound 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery. By combining organic chemistry expertise with computational modeling and pharmacological studies, researchers are able to identify promising candidates for further development.
In conclusion,the compound with CAS number 1018051-83-6 and product name 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylic acid represents a significant advancement in pharmaceutical chemistry。 Its unique structural features,including the presence of a difluoromethyl group and a carboxylic acid moiety,make it a versatile scaffold for developing novel therapeutic agents。 Recent research highlights its potential applications in oncology,inflammation,and antimicrobial treatments。 With continued investigation,this compound has the potential to improve patient outcomes across multiple therapeutic areas。
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